
Propan-2-yl 3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 It is known for its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the Darzens condensation reaction, where an aldehyde or ketone reacts with an α-haloester in the presence of a base to form an epoxide. For instance, the reaction between benzaldehyde and isopropyl chloroacetate in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Darzens condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the epoxide ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl 3-phenyloxirane-2-carboxylate involves its reactivity with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-phenyloxirane-2-carboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 3-phenyloxirane-2-carboxylate is unique due to its specific combination of an isopropyl group, an epoxide ring, and a carboxylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
65017-34-7 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
propan-2-yl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8(2)14-12(13)11-10(15-11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 |
InChI-Schlüssel |
VKEMYLFSAOCKSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


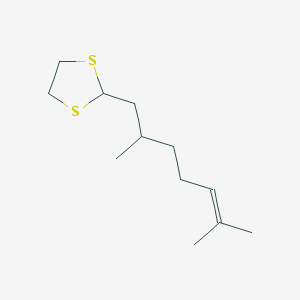
![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
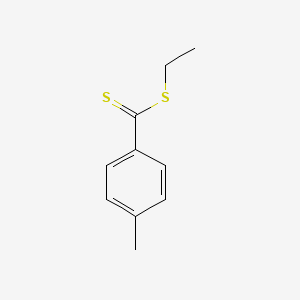

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
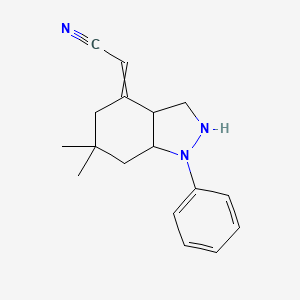
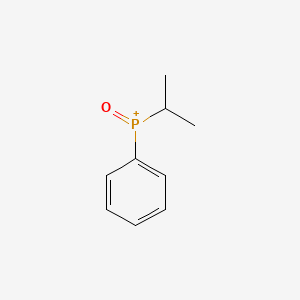
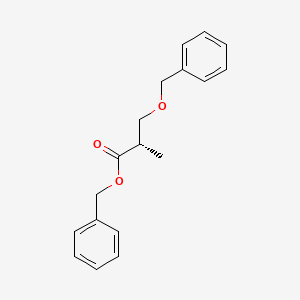




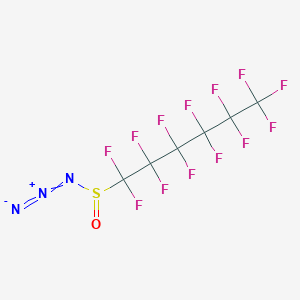
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
